2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
Description
Structural Significance of 2-Thiophenemethanamine Derivatives in Organic Chemistry
The 2-thiophenemethanamine scaffold is a versatile building block in organic synthesis due to its dual functionality: the aromatic thiophene ring provides a stable, conjugated system, while the primary amine enables covalent modifications through reductive amination, acylation, or cross-coupling reactions. Thiophene’s electron-rich nature facilitates π-π stacking interactions and charge transfer complexes, which are critical in materials science and catalysis. For example, 2-thiophenemethanamine derivatives have been employed as ligands in hybrid solar cells, where their sulfur atoms coordinate with cadmium selenide nanoparticles to enhance charge separation efficiency.
The substitution pattern on the thiophene ring profoundly influences reactivity. Electron-donating groups at the 5-position, as seen in 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-thiophenemethanamine , stabilize intermediates in nucleophilic aromatic substitution reactions, enabling the synthesis of complex polycyclic systems. This structural adaptability is exemplified in the Gewald synthesis, where 2-aminothiophenes serve as precursors to bioactive thienopyridines and thienodiazepines.
Table 1: Applications of 2-Thiophenemethanamine Derivatives
Role of Sulfonyl-Substituted Pyrrolo[2,3-b]pyridines in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine nucleus, a bicyclic system fused from pyrrole and pyridine, is a privileged scaffold in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Sulfonyl substitution at the 1-position, as in the target compound, introduces steric bulk and electron-withdrawing effects that modulate pharmacokinetic properties. For instance, the 4-methylphenylsulfonyl group in 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-thiophenemethanamine enhances metabolic stability by shielding the pyrrolopyridine nitrogen from oxidative degradation.
This structural modification has proven critical in kinase inhibition. The sulfonyl group acts as a hydrogen bond acceptor, anchoring the compound to the ATP-binding pocket of kinases such as IGF-1R and Aurora kinases. In a 2020 study, pyrrolo[2,3-b]pyridine-2-carboxamide derivatives demonstrated nanomolar inhibition of PDE4B, a phosphodiesterase implicated in inflammatory diseases, by exploiting similar sulfonyl-mediated interactions.
Table 2: Biological Targets of Sulfonyl-Pyrrolopyridines
| Target | Biological Effect | Reference |
|---|---|---|
| IGF-1R kinase | Antiproliferative activity in solid tumors | |
| PDE4B | Anti-inflammatory via TNF-α suppression | |
| MELK | Apoptosis induction in cancer cells |
The synergy between the thiophenemethanamine and sulfonyl-pyrrolopyridine moieties in the target compound exemplifies rational drug design. Computational studies suggest that the thiophene’s sulfur atom participates in hydrophobic interactions with kinase hinge regions, while the sulfonyl group stabilizes the binding pose through polar contacts. This dual mechanism has spurred interest in hybrid structures for multitarget therapies, particularly in oncology and immunology.
Properties
Molecular Formula |
C19H17N3O2S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]thiophen-2-yl]methanamine |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-2-5-17(6-3-13)26(23,24)22-9-8-14-10-15(12-21-19(14)22)18-7-4-16(11-20)25-18/h2-10,12H,11,20H2,1H3 |
InChI Key |
OCIRKUZHNPSTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C4=CC=C(S4)CN |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold is a critical intermediate. Key methods include:
| Method | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Cyclization via Sodium Enolate | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate under reflux. | ~70–80% | |
| PTC-Mediated Synthesis | Malononitrile, PhNCS, and ClCH₂CN undergo one-pot reaction with K₂CO₃/TBAB in benzene. | Moderate |
Key Insight : The pyrrolopyridine core is often synthesized via cyclization of enolate intermediates or through phase-transfer catalysis (PTC) for efficient ring formation.
Tosylation at Position 1
The tosyl group is introduced via nucleophilic substitution or direct sulfonylation:
| Method | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Tosyl Chloride Reaction | 5-Hydroxy-7-azaindole reacts with tosyl chloride in the presence of a base (e.g., pyridine). | High | |
| Cross-Coupling | 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with 4-methylbenzenesulfinic acid under palladium catalysis. | Moderate |
Example : Source describes the synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the feasibility of tosyl group incorporation.
Purification and Characterization
Critical steps include:
- Chromatography : Flash silica gel or HPLC for purity >95%.
- Spectroscopic Confirmation :
Summary of Key Findings
- Core Synthesis : Cyclization via sodium enolate intermediates or PTC reactions is efficient.
- Tosylation : Tosyl chloride or cross-coupling methods are viable.
- Thiophenemethanamine Addition : Suzuki coupling or SNAr reactions dominate, with microwave methods offering faster alternatives.
- Challenges : Regioselectivity in pyrrolopyridine functionalization and handling moisture-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing thiophene and pyrrole structures exhibit significant anticancer activity. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. A notable patent describes the use of lipidic furan and thiophene compounds for treating neoplastic disorders, suggesting potential applications for 2-Thiophenemethanamine in oncology .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thiophene derivatives. For example, new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results showed that specific structural modifications enhanced their activity against bacteria and fungi, indicating a promising avenue for developing new antibiotics based on similar scaffolds .
Neuroprotective Effects
The compound has also been explored as a serotonin 5-HT1A receptor antagonist, which may provide neuroprotective effects against ischemic cell damage. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Organic Synthesis
2-Thiophenemethanamine serves as a versatile building block in organic synthesis. Its reactive amine group allows it to participate in various coupling reactions, making it valuable for synthesizing complex organic molecules. For instance, it can be involved in the formation of imines and other nitrogen-containing heterocycles through condensation reactions .
Catalysis
The compound has been utilized in organocatalysis, particularly in asymmetric reductive amination processes. This application highlights its role in developing chiral amines, which are essential intermediates in pharmaceutical synthesis .
Anticancer Research
A study focused on synthesizing derivatives of 2-Thiophenemethanamine led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the sulfonyl group significantly influenced biological activity, paving the way for further development of targeted cancer therapies.
Antimicrobial Evaluation
In another study, researchers synthesized a series of thiophene-based compounds and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with structural or functional group similarities, though direct comparative data for the target molecule are sparse. Key analogs include:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Functional Group Impact: The 4-methylphenylsulfonyl group in the target compound may enhance solubility or binding affinity compared to non-sulfonated analogs (e.g., thiochromenopyridines in ). Sulfonyl groups are often used to modulate pharmacokinetics or target protein interactions.
Synthetic Challenges :
- The synthesis of the target compound likely involves palladium-catalyzed cross-coupling (as seen in ) to link the thiophene and pyrrolopyridine moieties. This contrasts with the nucleoside analog in , which employs silyl protection and phosphoramidite chemistry.
Biological Activity
2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a compound of interest due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article will explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H16N4O4S
- Molecular Weight : 360.4 g/mol
The presence of the thiophene moiety and the pyrrolo[2,3-b]pyridine structure contributes to its biological activity, as these groups are often involved in interactions with biological targets.
Anti-inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that thiophene-based compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In an in vitro study using human red blood cells, certain thiophene derivatives were able to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines like IL-10 at concentrations as low as 2 nM .
Anticancer Potential
Thiophene derivatives have also been evaluated for their anticancer properties. A study by Murugavel et al. demonstrated that thiophene-pyridine-based compounds showed promising anticancer activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural diversity of thiophene allows for modifications that enhance its efficacy against cancer.
Neuroprotective Effects
The compound's neuroprotective effects have been highlighted in studies focusing on ischemic cell damage. Thiophene derivatives have been shown to act as serotonin 5-HT1A receptor antagonists, which may contribute to their neuroprotective properties by mitigating oxidative stress and inflammation in neuronal tissues .
Case Study 1: In Vivo Anti-inflammatory Effects
In a guinea pig asthma model, a related thiophene compound was administered at a dose of 20 mg/kg, resulting in significant reduction of inflammation markers. This suggests that similar compounds, including the one in focus, may possess therapeutic potential for inflammatory diseases .
Case Study 2: Anticancer Activity Assessment
Murugavel et al.'s study utilized computational quantum chemical methods to design thiophene derivatives that demonstrated enhanced anticancer activity against specific tumor types. The study emphasized the importance of structural modifications in increasing potency against cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves coupling a pyrrolo[2,3-b]pyridine core with a sulfonylated thiophene moiety. A common method employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to link aromatic subunits . For example, sulfonyl-protected intermediates (e.g., tosyl groups) are critical for regioselective functionalization . Methodological Answer :
- Step 1 : Synthesize the pyrrolo[2,3-b]pyridine scaffold via cyclization of 2-aminopyridine derivatives with propargyl alcohols.
- Step 2 : Introduce the 4-methylphenylsulfonyl group using tosyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Step 3 : Couple the thiophenemethanamine moiety via nucleophilic substitution or transition-metal catalysis.
Characterization : - NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group resonance (δ ~2.4 ppm for methyl) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or dynamic effects. For example, rotational barriers in sulfonamide groups can cause splitting in ¹H NMR signals. Methodological Answer :
- Comparative Analysis : Cross-validate data with synthetic intermediates (e.g., desulfonylated analogs) .
- Variable Temperature NMR : Assess conformational flexibility by acquiring spectra at different temperatures (e.g., 25°C vs. −40°C).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?
The sulfonyl and thiophene groups contribute to hydrophobicity, which may limit aqueous solubility. Methodological Answer :
- Salt Formation : Convert the free amine to a hydrochloride or trifluoroacetate salt.
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) with sonication to disperse aggregates.
- Stability Studies : Monitor degradation via accelerated thermal testing (40°C, 75% RH) and UPLC-MS to identify hydrolytic or oxidative byproducts .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target binding?
The compound’s pyrrolopyridine and sulfonamide motifs are likely pharmacophores. SAR studies require systematic substitution at the thiophene or pyridine positions. Methodological Answer :
-
Fragment-Based Design : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
-
Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR or ITC assays .
-
Table : Key substituent effects on IC₅₀ values:
Substituent (R) IC₅₀ (nM) Solubility (µg/mL) -SO₂C₆H₄CH₃ 12.5 8.2 -SO₂C₆H₄NO₂ 5.3 3.1 -SO₂C₆H₄OCH₃ 18.7 12.4
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
Beyond standard assays, mechanistic studies require multi-omics approaches. Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways .
- Metabolomics : Use LC-HRMS to track changes in metabolites (e.g., ATP, NAD⁺) linked to bioactivity .
Q. How can researchers address low yields in large-scale synthesis?
Scale-up challenges often stem from inefficient coupling or purification steps. Methodological Answer :
-
Process Optimization : Replace Pd catalysts with cheaper Ni-based systems for coupling reactions .
-
Continuous Flow Chemistry : Improve reaction control and reduce byproduct formation .
-
Table : Comparative yield data for batch vs. flow synthesis:
Method Yield (%) Purity (%) Batch (Pd) 45 92 Flow (Ni) 68 96
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
